Cas no 849217-68-1 (cabozantinib)

cabozantinib الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- XL184
- Cabozantinib (XL184, BMS-907351)
- 1,1-Cyclopropanedicarboxamide,N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-
- 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- C28H24FN3O5
- Cabozantinib
- Cabozantinib (XL184,BMS 907351,Cometriq®)
- Cabozantinib S-malate
- Cabozantinib, XL184
- N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- XL-180
- XL-184
- XL184 Cabozantinib
- [14C]-Cabozantinib
- BMS907351
- BMS-907351
- Cometriq
- cyclopropane-1,1-dicarboxylic acid [4-(6,7-dimethoxy-quinoline-4-yloxy)-phenyl]-amide (4-fluoro-phenyl)-amide
- N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- N-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
- Cabozantinib Impurity
- 1,1-Cyclopropanedicarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N′-(4-fluorophenyl)- (9CI)
- N′-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide (ACI)
- 1-N-[4-(6,7-Dimethoxyquinolin-4-yl)oxyphenyl]-1-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- BMS 907351
- Cabometyx
- XL 184
- Cabozantinib (USAN)
- XL184 cpd
- UNII-1C39JW444G
- CABOZANTINIB [INN]
- CABOZANTINIB [WHO-DD]
- NSC-800066
- HMS3654G06
- BCP9000470
- D10062
- EX-A075
- N'-[4-[(6,7-DIMETHOXY-4-QUINOLINYL)OXY]PHENYL]-N-(4-FLUOROPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE
- BDBM50021574
- NCGC00263164-17
- Q795057
- N1-[4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl]-N1'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- XL-184 free base
- Cabozantinib (BMS-907351)
- N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- AS-16277
- SR-01000941569-1
- BRD-K51544265-001-01-8
- GTPL5887
- XL-184 (Cabozantinib,BMS907351)
- BCPP000308
- NCGC00263164-01
- XL-184 free base (Cabozantinib)
- AB01565831_02
- CABOZANTINIB [MI]
- N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(4-fluorophenyl)cyclopropane-1,1- dicarboxamide
- 849217-68-1 (free base)
- n-(4-((6,7-dimethoxy-4-quinolinyl)oxy)phenyl)-n'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
- Cometriq (TN)
- NSC-761068
- SDCCGSBI-0646928.P001
- L01XE26
- SB20062
- NCGC00263164-14
- DB-023624
- XL-184,Cabozantinib, BMS-907351
- XL184 , BMS-907351
- BCP02591
- HY-13016
- DTXCID40156459
- XL-184 (Cabozantinib,BMS907351)?
- N-[4-[(6,7-Dimethoxyquinolin-4-yl)oxy]phenyl]-N inverted exclamation mark -(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- cyclopropane-1,1-dicarboxylic acid[4-(6,7-dimethoxy-quinoline-4-yloxy)-phenyl]-amide (4-fluoro-phenyl)-amide
- SR-01000941569
- BMS-907351 FREE BASE
- Cabozantinib; N'-?[4-?[(6,?7-?Dimethoxy-?4-?quinolinyl)?oxy]?phenyl]?-?N-?(4-?fluorophenyl)?-1,?1-cyclopropanedicarbox?amide; N'-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide; BMS 907351; N-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
- Cabometyx (TN)
- 849217-68-1
- J-523016
- Carbozantinib
- N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- SCHEMBL360795
- CCG-264678
- BRD-K51544265-001-06-7
- NSC800066
- Cabozantinib (XL-184)
- SW218093-3
- cabozantinibum
- Cabozantinib [USAN:INN]
- 1,1-CYCLOPROPANEDICARBOXAMIDE, N'-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N-(4-FLUOROPHENYL)-
- CABOZANTINIB [VANDF]
- 1,1-CYCLOPROPANEDICARBOXAMIDE, N-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N'-(4-FLUOROPHENYL)-
- CHEMBL2105717
- DB08875
- Cabozantinib [USAN]
- CHEBI:72317
- SY097158
- AKOS025142112
- 1,1-Cyclopropanedicarboxamide, N'-(4-((6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N-(4- fluorophenyl)-
- DTXSID10233968
- BRD-K51544265-001-04-2
- AC-25082
- N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N'-(4 fluorophenyl)cyclopropane-1,1-dicarboxamide
- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- s1119
- Cabozantinib (free base)
- 1C39JW444G
- CS-0278
- cyclopropane-1,1-dicarboxylic acid [4-(6,7-dimethoxy-quinoline-4-yloxy)-phenyl]-amide(4-fluoro-phenyl)-amide
- MFCD20926324
- NS00020240
- NSC761068
- cabozantinib
-
- MDL: MFCD20926324
- نواة داخلي: 1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)
- مفتاح Inchi: ONIQOQHATWINJY-UHFFFAOYSA-N
- ابتسامات: O=C(C1(CC1)C(NC1C=CC(OC2C3C(=CC(=C(C=3)OC)OC)N=CC=2)=CC=1)=O)NC1C=CC(F)=CC=1
حساب السمة
- نوعية دقيقة: 501.17000
- النظائر كتلة واحدة: 501.16999904g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 8
- عدد الذرات الثقيلة: 37
- تدوير ملزمة العد: 10
- تعقيدات: 795
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 98.8Ų
- إكسلوغ 3: 5.4
الخصائص التجريبية
- اللون / الشكل: Powder
- كثيف: 1.396
- نقطة انصهار: No data available
- نقطة الغليان: 758.1±60.0 °C at 760 mmHg
- نقطة الوميض: 412.3±32.9 °C
- الذوبان: 生物体外In Vitro:DMSO溶解度≥ 30 mg/mL(59.82 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- بسا: 98.78000
- لوغب: 5.68680
cabozantinib أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H320-H335
- تحذير: P261-P280-P301+P312-P302+P352-P305+P351+P338
- تعليمات السلامة: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- ظروف التخزين:4°C, protect from light
cabozantinib بيانات الجمارك
- رمز النظام المنسق:2933499090
- بيانات الجمارك:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
cabozantinib الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-13016-5mg |
Cabozantinib |
849217-68-1 | 99.96% | 5mg |
¥780 | 2024-05-25 | |
Ambeed | A200488-100mg |
N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
849217-68-1 | 98% | 100mg |
$17.0 | 2025-02-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15800-25mg |
Cabozantinib (XL184, BMS-907351) |
849217-68-1 | 98% | 25mg |
¥1716.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2586-10mg |
Cabozantinib |
849217-68-1 | 99.88% | 10mg |
¥ 898 | 2023-09-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364657-5mg |
XL-184 free base, |
849217-68-1 | ≥98% | 5mg |
¥677.00 | 2023-09-05 | |
Ambeed | A200488-5mg |
N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
849217-68-1 | 98% | 5mg |
$6.0 | 2025-02-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C126195-250mg |
cabozantinib |
849217-68-1 | ≥98% | 250mg |
¥1268.90 | 2023-09-03 | |
S e l l e c k ZHONG GUO | S1119-50mg |
Cabozantinib (XL184) |
849217-68-1 | 99.99% | 50mg |
¥3837.48 | 2023-09-15 | |
MedChemExpress | HY-13016-10mg |
Cabozantinib |
849217-68-1 | 99.96% | 10mg |
¥1100 | 2024-05-25 | |
ChemScence | CS-0278-200mg |
Cabozantinib |
849217-68-1 | 99.96% | 200mg |
$190.0 | 2022-04-26 |
cabozantinib طريقة الإنتاج
طريقة الإنتاج 1
1.2 Reagents: Potassium carbonate Solvents: Tetrahydrofuran , Water ; 25 °C; 15 min, 25 °C
1.3 Reagents: Water ; 18 h
طريقة الإنتاج 2
1.2 Reagents: Thionyl chloride ; 30 min, reflux
1.3 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, rt
cabozantinib Raw materials
- Cyclopropane-1,1-dicarboxylic acid
- 4-[(6,7-dimethoxyquinolin-4-yl)oxy]aniline
- 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
cabozantinib Preparation Products
cabozantinib الموردين
cabozantinib الوثائق ذات الصلة
-
1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a reviewOlayinka O. Ajani,King T. Iyaye,Olabisi T. Ademosun RSC Adv. 2022 12 18594
-
2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffoldDaniel J. Baillache,Asier Unciti-Broceta RSC Med. Chem. 2020 11 1112
-
Haijie Han,Qichuan Yin,Xiajing Tang,Xiaoning Yu,Qiang Gao,Yelei Tang,Andrzej Grzybowski,Ke Yao,Jian Ji,Xingchao Shentu J. Mater. Chem. B 2020 8 5143
-
Girgis Obaid,Mans Broekgaarden,Anne-Laure Bulin,Huang-Chiao Huang,Jerrin Kuriakose,Joyce Liu,Tayyaba Hasan Nanoscale 2016 8 12471
-
Justin R. Pritchard,Michael J. Lee,Shelly R. Peyton Soft Matter 2022 18 3465
849217-68-1 (cabozantinib) منتجات ذات صلة
- 1514371-17-5(1-(2-Aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol)
- 1261669-52-6(2-bromo-5-methoxy-1,3-bis(trifluoromethyl)benzene)
- 2413868-26-3(tert-butyl N-(3,4-dichlorophenyl)methyl-N-(3-hydroxypropyl)carbamate)
- 261529-76-4(7-(3-chloropropoxy)-2-hydroxychroman-4-one)
- 2138332-73-5(1,4-Oxazepine, 4-(3,5-dimethyl-4-piperidinyl)hexahydro-2-methyl-)
- 1172074-04-2(2-(4-iodo-1H-pyrazol-1-yl)acetaldehyde)
- 181697-00-7(1-(4-methylsulfanylphenyl)butan-2-one)
- 63549-37-1(1-Pyrenebutyryl Chloride)
- 67695-79-8(1H-Isoindole-1,3(2H)-dione, 2-[(4-methylbenzoyl)oxy]-)
- 93670-10-1(5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid)

